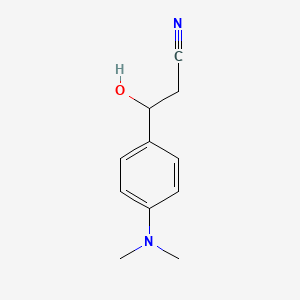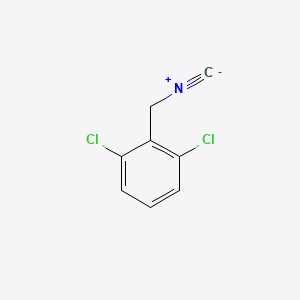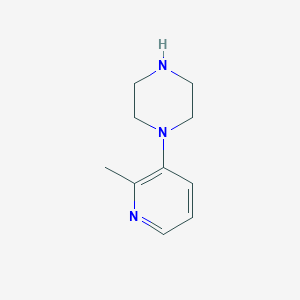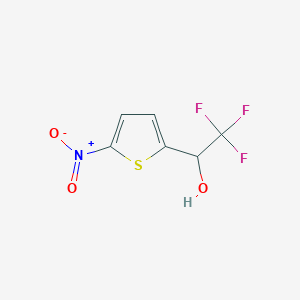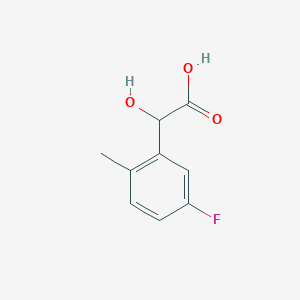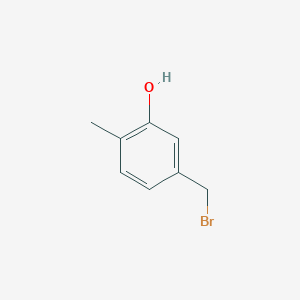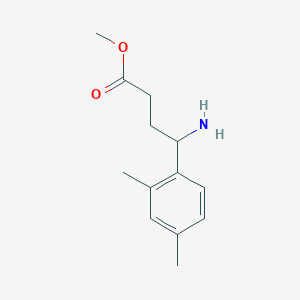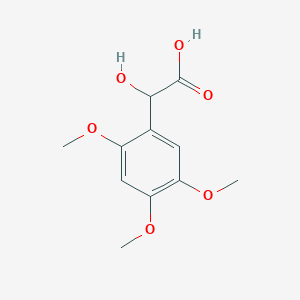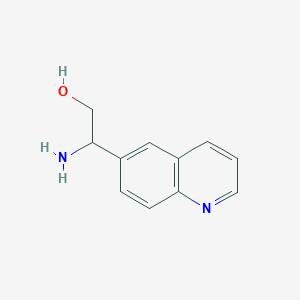
1-(5-Fluoro-2-hydroxyphenyl)-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Fluoro-2-hydroxyphenyl)-2-propen-1-one is an organic compound with the molecular formula C9H7FO2 It is a derivative of acetophenone, where the phenyl ring is substituted with a fluorine atom and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(5-Fluoro-2-hydroxyphenyl)-2-propen-1-one can be synthesized through the Fries rearrangement of 4-fluorophenyl acetate with aluminum chloride as a catalyst. The reaction is typically carried out without a solvent at temperatures between 115°C and 150°C, yielding the desired product in high purity .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, Fries rearrangement, and purification through crystallization or distillation .
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Fluoro-2-hydroxyphenyl)-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of 5-fluoro-2-hydroxybenzoic acid.
Reduction: Formation of 1-(5-fluoro-2-hydroxyphenyl)-2-propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
1-(5-Fluoro-2-hydroxyphenyl)-2-propen-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of new pharmaceuticals, particularly as a precursor for beta-blockers.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-(5-Fluoro-2-hydroxyphenyl)-2-propen-1-one involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
- 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone
- 5-Fluoro-2-hydroxyacetophenone
- 2-Acetyl-4-fluorophenol
Comparison: 1-(5-Fluoro-2-hydroxyphenyl)-2-propen-1-one is unique due to its propenone moiety, which imparts distinct chemical reactivity and biological activity compared to its acetophenone analogs. The presence of the propenone group allows for additional reactions, such as Michael addition, which are not possible with simple acetophenones .
Propiedades
Número CAS |
104147-78-6 |
|---|---|
Fórmula molecular |
C9H7FO2 |
Peso molecular |
166.15 g/mol |
Nombre IUPAC |
1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C9H7FO2/c1-2-8(11)7-5-6(10)3-4-9(7)12/h2-5,12H,1H2 |
Clave InChI |
VFKQGQQCYDDARH-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)C1=C(C=CC(=C1)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


